molecular formula C14H14NO2+ B14091119 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium

Katalognummer: B14091119
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: WPNOCYPZWVTWER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with a 2-oxoethyl group and a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinium compounds .

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a pyridinium ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C14H14NO2+

Molekulargewicht

228.27 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C14H14NO2/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1

InChI-Schlüssel

WPNOCYPZWVTWER-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.